N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine is an organic compound that features a silane group bonded to a benzylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3-methoxybenzylamine with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-Methoxybenzylamine} + \text{Trimethylchlorosilane} \rightarrow \text{N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine} + \text{HCl} ]
The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving silane derivatives.
Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.
Medicine: Due to its unique chemical properties, this compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound’s properties make it useful in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Methoxybenzyl)-1,1,1-trimethylsilanamine can be compared with other similar compounds, such as:
N-(3-Methoxybenzyl)palmitamide: Known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: Another compound with similar structural features, used in various biological and chemical studies.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-trimethylsilylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOSi/c1-13-11-7-5-6-10(8-11)9-12-14(2,3)4/h5-8,12H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIIAGAHDZCGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30843200 |
Source
|
Record name | N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30843200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920033-61-0 |
Source
|
Record name | N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30843200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.